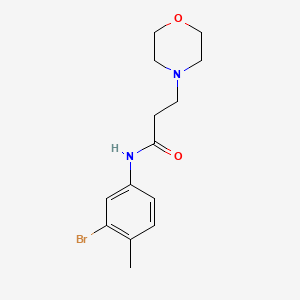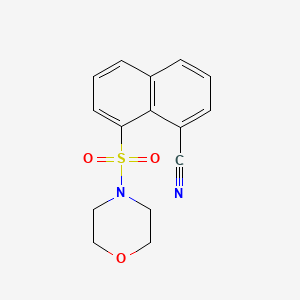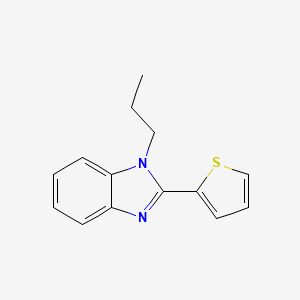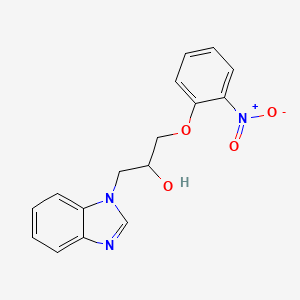
5-(2-fluorophenyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluorophenyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a triazole ring substituted with fluorophenyl and naphthyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with isothiocyanates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(2-Fluorophenyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl and naphthyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrosulfide group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and binding affinities.
Medicine: The compound’s unique properties may be explored for developing new pharmaceuticals, particularly in the field of antifungal or anticancer agents.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(2-fluorophenyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-ylhydrosulfide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and aromatic substituents may play a crucial role in binding to these targets, influencing biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 1-(3-Fluorophenyl)-3-(2-naphthyl)urea
- 1-Naphthyl N-(2-fluorophenyl)carbamate
Uniqueness
5-(2-Fluorophenyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to the presence of both fluorophenyl and naphthyl groups attached to a triazole ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C18H12FN3S |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
3-(2-fluorophenyl)-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H12FN3S/c19-15-10-4-3-9-14(15)17-20-21-18(23)22(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,21,23) |
InChIキー |
MCIIIGBFWVUPLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NNC3=S)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-[(4-Tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B11086135.png)
![4-(dipropylsulfamoyl)-N-(spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-yl)benzamide](/img/structure/B11086160.png)

![(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11086172.png)
![ethyl 2-{[(5-{[(4-tert-butylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B11086178.png)

![4-Chlorophenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11086180.png)
![2-[(5-{[(4-fluorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B11086191.png)



![N-(5-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11086216.png)
![[4-(1-Adamantyl)piperazino][5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-YL]methanone](/img/structure/B11086234.png)
![4-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11086248.png)
